1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Descripción general

Descripción

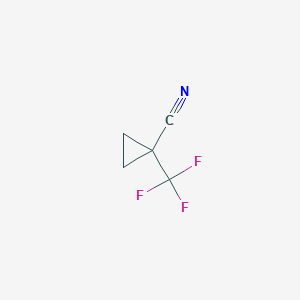

1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a cyclic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to a carbonitrile group. This compound is known for its high solubility in water and low toxicity, making it a valuable reagent in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1,1,1-trifluoro-2-bromoethane with sodium cyanide in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form 1-(trifluoromethyl)acetonitrile. This intermediate is then reacted with cyclopropane in the presence of a strong base like sodium hydride or potassium tert-butoxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium cyanide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed:

Substitution Products: Various substituted cyclopropane derivatives.

Oxidation Products: Oxidized forms of the cyclopropane ring.

Reduction Products: Reduced forms of the carbonitrile group.

Coupling Products: Complex organic molecules with new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The incorporation of fluorine into organic compounds has been shown to enhance their biological activity and metabolic stability. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile serves as a significant intermediate in the synthesis of several pharmaceutical agents. The unique trifluoromethyl group contributes to the compound's lipophilicity and stability, making it suitable for drug development.

- Drug Design : The compound's structural characteristics allow it to act as a building block for designing new drugs, particularly those targeting metabolic disorders and cancer treatments. Its rigidity and polarity make it an attractive candidate for creating novel therapeutic agents that can interact effectively with biological targets .

- Case Study : Research indicates that cyclopropane derivatives, including those with trifluoromethyl groups, show promise in enhancing the efficacy of existing drugs by improving their pharmacokinetic properties. For instance, studies have demonstrated that introducing such groups can help in overcoming metabolic pathways that typically degrade active pharmaceutical ingredients .

Agrochemical Applications

In agricultural chemistry, this compound is explored for its potential in developing more effective pesticides and herbicides.

- Enhanced Efficacy : The trifluoromethyl group is known to improve the bioavailability and stability of agrochemicals, leading to enhanced performance in pest control applications. This property is particularly beneficial in formulating products that require lower application rates while maintaining effectiveness .

- Research Findings : A study highlighted the role of fluorinated compounds in modifying the physicochemical properties of agrochemicals, which can lead to better absorption by plants and reduced environmental impact due to lower required dosages .

Material Science Applications

The unique properties of this compound also extend to material science.

- Polymer Development : This compound is being investigated for its potential use in synthesizing advanced polymers with specific characteristics such as increased thermal stability and chemical resistance. These materials could find applications in coatings, adhesives, and other industrial products .

- Case Study : Research has shown that incorporating trifluoromethyl groups into polymer backbones can significantly enhance their mechanical properties and durability. This makes them suitable for high-performance applications where traditional materials may fail .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a standard reference material.

Mecanismo De Acción

The mechanism by which 1-(Trifluoromethyl)cyclopropane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropane ring provides structural rigidity, while the carbonitrile group can form hydrogen bonds and other interactions with biological molecules.

Comparación Con Compuestos Similares

- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

- 1-(Trifluoromethyl)cyclopropane-1-methanol

- 1-(Trifluoromethyl)cyclopropane-1-amine

Uniqueness: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is unique due to its combination of a trifluoromethyl group, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as high solubility in water and low toxicity, which are advantageous for various scientific applications.

Actividad Biológica

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCPC) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making TFCPC a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of TFCPC is C4H3F3N, characterized by a cyclopropane ring with a trifluoromethyl group and a carbonitrile functional group. This structure contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, derivatives of TFCPC have shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer) cells. In one study, the IC50 values of related compounds were found to be lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating enhanced efficacy against certain cancer types .

The biological activity of TFCPC is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have demonstrated that TFCPC derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The presence of the trifluoromethyl group may influence signaling pathways related to cell growth and differentiation .

Case Studies

- In vitro Studies on Cancer Cell Lines : A series of experiments were conducted using TFCPC derivatives against various human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 10 µM.

- Molecular Docking Studies : Computational studies have suggested that TFCPC can effectively bind to targets such as the epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth. These findings highlight the potential for TFCPC as a lead compound for novel anticancer therapies .

Synthesis and Derivatives

The synthesis of TFCPC typically involves the cyclopropanation of olefins using trifluoromethylating agents. Recent advancements have improved the efficiency and selectivity of these reactions, enabling the production of TFCPC in higher yields. Various derivatives have been synthesized to explore structure-activity relationships (SAR), revealing that modifications to the carbon chain or functional groups can significantly impact biological activity .

Table 1: Biological Activity of TFCPC Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TFCPC Derivative A | A549 | 22.4 | Apoptosis induction |

| TFCPC Derivative B | HCT116 | 17.8 | Enzyme inhibition |

| TFCPC Derivative C | HePG2 | 12.4 | Signaling modulation |

Table 2: Synthesis Methods for TFCPC

| Method | Yield (%) | Conditions |

|---|---|---|

| Cyclopropanation with CF3 | 85 | Room temperature |

| Radical cyclopropanation | 78 | UV light catalysis |

| Direct trifluoromethylation | 70 | Under inert atmosphere |

Propiedades

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMRRQNVCBXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573695 | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96110-56-4 | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.